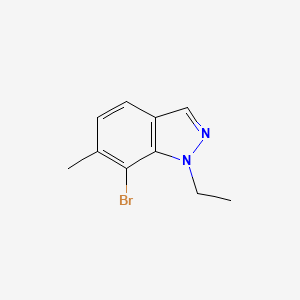

7-Bromo-1-ethyl-6-methyl-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

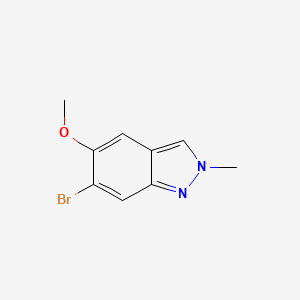

7-Bromo-1-ethyl-6-methyl-indazole (7-Br-1-Et-6-Me-Indazole) is an organic compound that is used in a variety of scientific research applications. It is a member of the indazole family of compounds, which are known for their unique properties and potential applications in the medical and pharmaceutical industries.

Mechanism of Action

Target of Action

It is known that indazole derivatives, which include 7-bromo-1-ethyl-6-methyl-indazole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indazole derivatives have been shown to hinder the viability of human cancer cell lines . This suggests that this compound may interact with its targets, leading to changes that inhibit the growth and proliferation of these cells.

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Indazole derivatives have been shown to exhibit anticancer, antiangiogenic, and antioxidant activities . This suggests that this compound may have similar effects at the molecular and cellular levels.

Advantages and Limitations for Lab Experiments

7-Br-1-Et-6-Me-Indazole has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound, making it suitable for use in a variety of experiments. In addition, it is relatively inexpensive, making it a cost-effective reagent. However, it is a reversible inhibitor, meaning that it may not be suitable for experiments that require a more permanent inhibition of enzyme activity.

Future Directions

There are a number of potential future directions for 7-Br-1-Et-6-Me-Indazole. One potential direction is to further explore its potential as a therapeutic agent. It has been found to have anti-inflammatory properties, and further research could potentially lead to the development of drugs that could be used to treat a variety of conditions. Another potential direction is to explore its potential as a tool for drug discovery. Its ability to inhibit cytochrome P450 enzymes could be used to identify novel drug targets, and to develop new drugs. Finally, its ability to inhibit transcription factors could be used to identify novel gene targets, and to develop new gene therapies.

Synthesis Methods

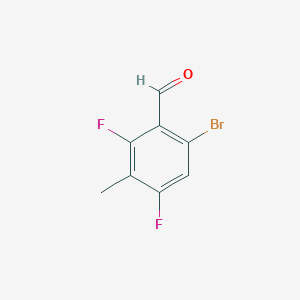

7-Br-1-Et-6-Me-Indazole can be synthesized through a two-step reaction. The first step involves the reaction of 1-bromo-3-chloro-5-methylbenzene with ethylmagnesium bromide to form the intermediate 1-ethyl-3-bromo-5-methylbenzene. The second step involves the reaction of the intermediate with 6-methylindazole to form 7-Br-1-Et-6-Me-Indazole. This reaction can be carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the product.

Scientific Research Applications

7-Br-1-Et-6-Me-Indazole has a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, as a catalyst for organic reactions, and as a ligand for coordination chemistry. It is also used in the synthesis of a variety of compounds, including polymers, dyes, and surfactants. In addition, it is used in the study of enzyme-catalyzed reactions, and in the study of cell signaling pathways.

Biochemical Analysis

Cellular Effects

Indazole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

7-bromo-1-ethyl-6-methylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-3-13-10-8(6-12-13)5-4-7(2)9(10)11/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXMJHOECFKGAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2Br)C)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.